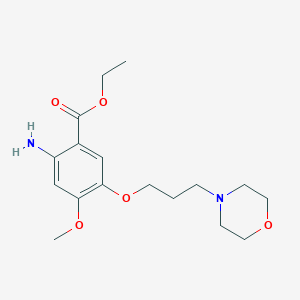
Ethyl 2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzoate is a complex organic compound with the molecular formula C17H26N2O5 and a molecular weight of 338.399 g/mol . This compound is characterized by the presence of an ethyl ester group, an amino group, a methoxy group, and a morpholin-4-ylpropoxy group attached to a benzoate core. It is used in various scientific research applications due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzoate typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 2-amino-4-methoxybenzoic acid.
Esterification: The carboxylic acid group of 2-amino-4-methoxybenzoic acid is esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl 2-amino-4-methoxybenzoate.
Substitution Reaction: The ethyl 2-amino-4-methoxybenzoate undergoes a nucleophilic substitution reaction with 3-chloropropylmorpholine in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Ethyl 2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are used to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group yields an amino derivative.
科学研究应用
Ethyl 2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of ethyl 2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzoate involves its interaction with specific molecular targets and pathways. The amino and morpholin-4-ylpropoxy groups are believed to play a crucial role in its biological activity by interacting with enzymes and receptors in the body. These interactions can lead to various physiological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
相似化合物的比较
Ethyl 2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzoate can be compared with other similar compounds, such as:
Ethyl 2-amino-4-methoxybenzoate: Lacks the morpholin-4-ylpropoxy group, resulting in different chemical and biological properties.
2-Amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzoic acid: The carboxylic acid group instead of the ethyl ester group affects its reactivity and solubility.
Morpholine derivatives: Compounds with similar morpholine groups but different substituents on the benzoate core.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
属性
分子式 |
C17H26N2O5 |
|---|---|
分子量 |
338.4 g/mol |
IUPAC 名称 |
ethyl 2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzoate |
InChI |
InChI=1S/C17H26N2O5/c1-3-23-17(20)13-11-16(15(21-2)12-14(13)18)24-8-4-5-19-6-9-22-10-7-19/h11-12H,3-10,18H2,1-2H3 |
InChI 键 |
KYFRIPFMJLWDDE-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC(=C(C=C1N)OC)OCCCN2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















